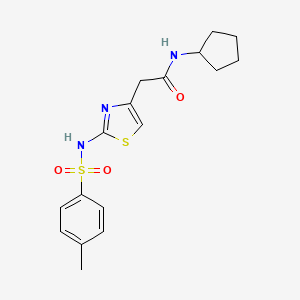
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as CP-690,550 and is used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds incorporating sulfamoyl moieties and thiazole derivatives have been studied for their antimicrobial properties. For instance, a study aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds showed promising results against various bacterial and fungal strains, highlighting their potential in combating microbial infections (Darwish et al., 2014).
Antitumor Activity
Thiazole derivatives have also been evaluated for their antitumor activities. A series of compounds were synthesized and investigated for their potential anticancer effects. Some of these compounds exhibited significant activity against various cancer cell lines, suggesting their usefulness in developing new anticancer agents (Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide-containing thiazole derivatives have been explored for their enzyme inhibitory properties, particularly as carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and obesity. For example, a study described the synthesis and pharmacological evaluation of thiazolylsulfonamides as carbonic anhydrase inhibitors, presenting a new avenue for drug development (Carta et al., 2017).
Anticonvulsant Properties
Research into thiazole and sulfonamide derivatives extends into the development of anticonvulsant agents. Certain synthesized heterocyclic compounds containing a sulfonamide thiazole moiety showed protection against convulsions in experimental models, underscoring their potential in epilepsy treatment (Farag et al., 2012).
Optoelectronic Properties
Beyond biomedical applications, thiazole derivatives are also investigated in material science, particularly in optoelectronics. Thiazole-based polythiophenes have been studied for their optoelectronic properties, which could be harnessed in developing new materials for electronic and photonic devices (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDBBTHPBKXMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
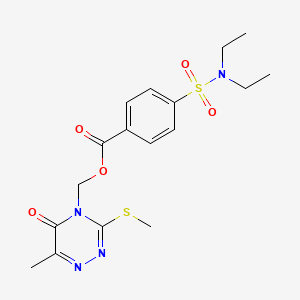
![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
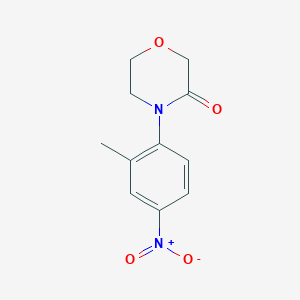

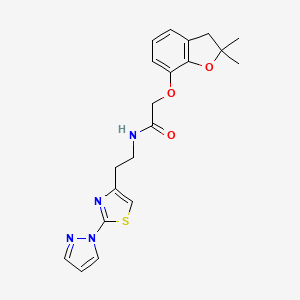


![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

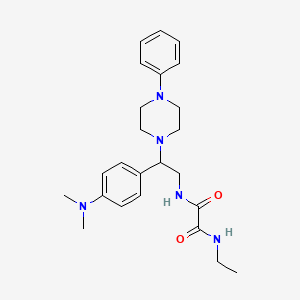
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
